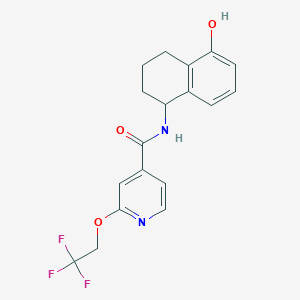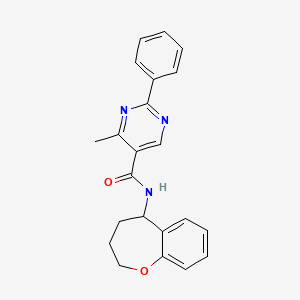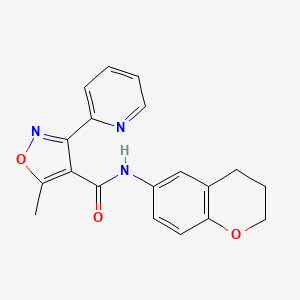![molecular formula C17H16F3N3O2 B6940525 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B6940525.png)
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy-dihydroindenyl moiety linked to a trifluoromethyl-pyridinyl group through a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxy-Dihydroindenyl Intermediate: This step involves the reduction of indanone to 1-hydroxy-2,3-dihydroindene using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol.
Preparation of the Trifluoromethyl-Pyridinyl Intermediate:
Coupling Reaction: The final step is the coupling of the two intermediates through a urea linkage. This can be achieved by reacting the hydroxy-dihydroindenyl intermediate with an isocyanate derivative of the trifluoromethyl-pyridinyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-keto-2,3-dihydroindene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-dihydroindenyl moiety may facilitate binding to active sites, while the trifluoromethyl-pyridinyl group can enhance the compound’s stability and bioavailability. The urea linkage allows for hydrogen bonding interactions, which can be crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
- 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)quinolin-2-yl]urea
Uniqueness
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl-pyridinyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-3-7-14(22-13)23-15(24)21-10-16(25)9-8-11-4-1-2-5-12(11)16/h1-7,25H,8-10H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRNDKPBCYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC(=N3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[4-(4-methylpyrimidin-2-yl)oxyphenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6940445.png)
![3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine](/img/structure/B6940450.png)
![3-oxo-N-(1,1,1-trifluoro-3-phenylpropan-2-yl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B6940455.png)

![2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6940472.png)
![2-[2-(dimethylamino)ethoxy]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide](/img/structure/B6940483.png)
![[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B6940488.png)
![1-Ethyl-3-[2-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(2-phenylbutyl)urea](/img/structure/B6940493.png)



![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B6940514.png)
![N-(5-fluoropyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6940515.png)
![N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine](/img/structure/B6940531.png)
